Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Description

BenchChem offers high-quality Iminostilbene 10,11-Epoxide-N-carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iminostilbene 10,11-Epoxide-N-carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUQYWUBOQEAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345137 | |

| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41359-09-5 | |

| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Properties, Synthesis, and Reactivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key chemical intermediate with significant relevance in the synthesis of metabolites and analogues of the widely-used anticonvulsant drug, carbamazepine. This document delves into the core chemical properties, outlines a logical synthetic pathway, explores its characteristic reactivity, and details the analytical methodologies requisite for its characterization. Drawing from established chemical principles and data from analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, handle, and utilize this versatile compound in their research and development endeavors.

Introduction and Significance

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, with the CAS Number 41359-09-5, is a derivative of carbamazepine, a cornerstone therapeutic for epilepsy and neuropathic pain. The parent drug, carbamazepine, undergoes metabolic transformation in vivo to form carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite.[1][2] The introduction of the N-carbonyl chloride functionality to this epoxide core creates a highly reactive intermediate, poised for a variety of synthetic transformations. This makes Iminostilbene 10,11-Epoxide-N-carbonyl Chloride a valuable building block for accessing a library of carbamazepine derivatives and for the synthesis of stable isotope-labeled internal standards for pharmacokinetic studies. Understanding the chemical behavior of this compound is paramount for its effective application in medicinal chemistry and drug metabolism research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source/Justification |

| CAS Number | 41359-09-5 | [3][4] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 271.7 g/mol | [3][4] |

| Appearance | White Solid | [4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol. | [] |

| Melting Point | Data not publicly available. Estimated to be in the range of 150-170 °C. | Based on the melting point of the analogous non-epoxidated Iminostilbene N-carbonyl Chloride (149-153 °C) and the introduction of a polar epoxide group which would likely increase the melting point. |

| Storage | 2-8°C, under inert atmosphere. | [4] The compound is reactive towards moisture. |

Commercial suppliers indicate that a comprehensive analytical data package, including ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA), is available upon purchase of the compound as a reference standard.[3]

Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

A logical and efficient synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride commences with the readily available metabolite, carbamazepine-10,11-epoxide. The key transformation is the introduction of the N-carbonyl chloride group, which can be achieved by reaction with a phosgene equivalent, such as triphosgene. This approach is analogous to the synthesis of other N-carbonyl chloride derivatives of iminostilbene analogues.[6][7][8]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices:

-

Starting Material: Carbamazepine-10,11-epoxide is the logical precursor as it already contains the desired tricyclic epoxide core.

-

Reagent: Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl chloride moiety.

-

Solvent: An aprotic solvent like toluene is chosen to prevent reaction with the N-carbonyl chloride product.

-

Base: A non-nucleophilic organic base such as triethylamine is used to neutralize the HCl generated during the reaction without competing with the substrate for the phosgene equivalent.

-

Temperature: The reaction is typically carried out at low to ambient temperatures to control the reactivity of the phosgene equivalent and minimize side reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbamazepine-10,11-epoxide (1 equivalent) in anhydrous toluene.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Phosgene Equivalent: Prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is dominated by two key functional groups: the electrophilic N-carbonyl chloride and the strained epoxide ring. This dual reactivity makes it a versatile intermediate for the synthesis of a variety of derivatives.

Reactivity of the N-Carbonyl Chloride Group

The N-carbonyl chloride is a highly reactive acylating agent, susceptible to nucleophilic acyl substitution. This allows for the facile introduction of a range of functionalities at the nitrogen atom.

Caption: General reactivity of the N-carbonyl chloride group.

Experimental Protocol: Reaction with Ammonia to form a Urea Derivative

-

Reaction Setup: Dissolve Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

-

Addition of Ammonia: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product, the corresponding urea derivative, can be purified by recrystallization or column chromatography.

Reactivity of the Epoxide Ring

The epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a trans-10,11-disubstituted product.

Sources

- 1. Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]

- 7. WO2005066133A2 - NOVEL PROCESS FOR PREPARATION OF 10-OXO-10, 11-DIHYDRO-5H-DIBENZ [b,f]AZEPINE-5-CARBOXAMIDE (OXCARBAZEPINE) VIA INTERMEDIATE, 10-METHOXY-5H-DIBENZ[b,f] AZEPINE-5-CARBONYLCHLORIDE - Google Patents [patents.google.com]

- 8. WO2005118550A1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Introduction

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, with CAS Number 41359-09-5, is a critical chemical entity within the pharmaceutical landscape.[1][2] It serves as a key synthetic intermediate and is recognized as a process impurity in the manufacturing of Carbamazepine, an essential antiepileptic drug.[1][] Given the stringent regulatory expectations for active pharmaceutical ingredients (APIs), the unambiguous characterization of any related substance is paramount to ensure patient safety and drug efficacy.[4] The presence and structure of impurities, even at trace levels, must be definitively established for quality control (QC), toxicity assessments, and regulatory filings such as Abbreviated New Drug Applications (ANDAs).[1]

This guide presents a comprehensive, multi-technique strategy for the complete structure elucidation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. Moving beyond a simple listing of methods, we explore the causality behind the analytical workflow, demonstrating how a synergistic application of chromatography, mass spectrometry, nuclear magnetic resonance, and X-ray crystallography provides a self-validating system for structural confirmation. Each technique contributes a unique and essential piece of the puzzle, culminating in an irrefutable structural assignment.

Physicochemical & Chemical Identity

A foundational step in any structural analysis is the compilation of known identifiers for the molecule. This data provides the basis for all subsequent spectroscopic and spectrometric calculations and interpretations.

| Property | Value | Source(s) |

| Chemical Name | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | [1][] |

| CAS Number | 41359-09-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [1][] |

| Molecular Weight | 271.70 g/mol | [] |

| Appearance | White Solid | [2][] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol, Acetone | [] |

Strategic Analytical Workflow

The elucidation of a chemical structure is a hierarchical process. We begin with methods that confirm sample purity and provide the molecular formula. We then progress to techniques that map the atomic connectivity in two dimensions, and finally, employ a method for unambiguous three-dimensional confirmation. This logical progression ensures that each step is built upon a validated foundation.

Sources

An In-Depth Technical Guide to the Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Key Intermediate for Carbamazepine Metabolites

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No: 41359-09-5), a crucial intermediate in the synthesis of carbamazepine metabolites. The document is structured for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of reagent selection. The synthesis is presented as a two-stage process: the epoxidation of the iminostilbene core, followed by N-acylation using a phosgene equivalent. Emphasis is placed on the rationale behind procedural choices, process validation, safety considerations, and the use of safer, modern reagents such as triphosgene in place of hazardous phosgene gas.

Introduction: Significance in Pharmaceutical Development

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a specialized organic molecule that serves as a pivotal building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to metabolites of Carbamazepine, a first-line anticonvulsant and mood-stabilizing drug used extensively for the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1][2] The principal active metabolite of Carbamazepine is Carbamazepine-10,11-epoxide, which exhibits potent anticonvulsant activity itself. The synthesis of this metabolite and its derivatives for pharmacological studies requires access to high-purity intermediates like Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.[]

This guide delineates a robust and logical synthetic approach, breaking down the process into manageable, well-understood chemical transformations. By understanding the causality behind each step, from reagent selection to reaction work-up, scientists can reliably produce this key intermediate while ensuring safety and purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride involves two primary disconnections. The first disconnection breaks the N-acyl chloride bond, identifying Iminostilbene 10,11-Epoxide as the immediate precursor and a phosgene equivalent as the carbonyl source. A subsequent disconnection of the epoxide ring reveals Iminostilbene as the foundational starting material.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is logically structured in two core stages, beginning with the readily available Iminostilbene.

Sources

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Technical Guide to a Key Carbamazepine Intermediate and its Relevance to Reactive Metabolite Research

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the metabolic activation of carbamazepine, with a special focus on the significance of its epoxide metabolite and the contextual relevance of the synthetic intermediate, Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Introduction: The Metabolic Landscape of Carbamazepine

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug.[1] Its therapeutic efficacy is, however, paralleled by a risk of idiosyncratic adverse drug reactions (IADRs), which are often linked to the formation of reactive metabolites.[2] Understanding the metabolic pathways of carbamazepine is therefore crucial for optimizing its clinical use and for the development of safer alternatives.

The primary metabolic pathway of carbamazepine involves the oxidation of its dibenzazepine ring, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4.[3] This process leads to the formation of a stable but pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZE).[4] CBZE is further metabolized by epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[5]

While CBZE itself is relatively stable, the metabolic activation of carbamazepine can also proceed through alternative pathways, leading to the formation of highly reactive intermediates such as arene oxides and quinones.[6] These reactive species are capable of forming covalent adducts with cellular macromolecules, including proteins, which is a key initiating event in many drug-induced toxicities.[3]

The Central Role of Carbamazepine-10,11-Epoxide (CBZE)

Carbamazepine-10,11-epoxide is not merely a metabolic byproduct; it is a significant contributor to both the therapeutic and toxic effects of carbamazepine. It possesses anticonvulsant activity comparable to the parent drug and can accumulate to substantial concentrations in plasma. The formation of CBZE represents a critical juncture in carbamazepine metabolism, as this intermediate can be detoxified or, under certain conditions, may contribute to the formation of downstream reactive species.[2]

The inherent reactivity of the epoxide ring, although modest in CBZE, allows for nucleophilic attack by cellular macromolecules.[2] This has been demonstrated by the formation of protein adducts in vitro, a process that is enhanced in the presence of metabolically active systems.[7]

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Synthetic Tool for Research

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5) is a derivative of the iminostilbene core structure of carbamazepine.[][9] It is commercially available as a synthetic intermediate, often used in the preparation of various carbamazepine metabolites and related compounds for research purposes.[10][11][12]

It is crucial to note that Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is not a known in vivo metabolite of carbamazepine. Instead, its value lies in its utility as a research tool. The N-carbonyl chloride functional group is highly reactive and can be used to selectively modify proteins and other biomolecules. This allows for the controlled synthesis of specific carbamazepine-protein adducts, which can then be used as analytical standards for mass spectrometry-based detection methods.

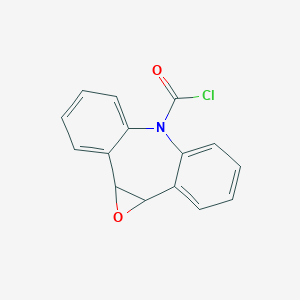

The chemical structure of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is presented below:

Structure of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Formation of Reactive Metabolites and Protein Adducts

The formation of reactive metabolites is a key concern in drug development. In the case of carbamazepine, several pathways can lead to the generation of species capable of forming covalent bonds with proteins.

Metabolic Activation Pathways

The metabolic activation of carbamazepine is a multi-step process, as illustrated in the following diagram:

Metabolic activation pathways of carbamazepine leading to protein adducts.

Experimental Workflow for Detecting Protein Adducts

The detection and characterization of protein adducts is a critical step in assessing the potential for drug-induced toxicity. A typical workflow for such an analysis is outlined below:

Workflow for the detection of protein adducts from reactive drug metabolites.

Detailed Experimental Protocols

In Vitro Incubation for Reactive Metabolite Trapping

This protocol describes a typical in vitro experiment to assess the formation of reactive carbamazepine metabolites using human liver microsomes and a trapping agent like glutathione (GSH).

Materials:

-

Carbamazepine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine HLMs, the NADPH regenerating system, and GSH in phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the carbamazepine stock solution.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to precipitate proteins.

-

Analyze the supernatant for GSH adducts using LC-MS/MS.

LC-MS/MS Method for Carbamazepine and Metabolite Quantification

This protocol provides a general framework for the analysis of carbamazepine and its major metabolites.

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for carbamazepine, CBZE, and the diol metabolite. |

Conclusion

While Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is not a direct metabolite of carbamazepine, it serves as a valuable synthetic intermediate for researchers studying the drug's metabolism and toxicity. A thorough understanding of the formation of reactive metabolites, such as carbamazepine-10,11-epoxide and other electrophilic species, is paramount for the safe and effective use of carbamazepine and for the development of new chemical entities with improved safety profiles. The methodologies and concepts presented in this guide provide a solid foundation for professionals engaged in these critical areas of research.

References

- Beyer, J., et al. (2009). Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. Journal of Pharmaceutical Sciences, 68(4), 505-506.

-

Bu, H. Z., et al. (2005). Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine. Drug Metabolism and Disposition, 33(11), 1913-1917. [Link]

-

Bellucci, G., et al. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768-773. [Link]

-

Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

- Google Patents. (2013). Synthesis method of iminostilbene carbonyl chloride. CN103086969B.

- Google Patents. (2013). Synthesis method of iminostilbene carbonyl chloride. CN103086969A.

-

Uetrecht, J. P., et al. (1988). Carbamazepine metabolism to a reactive intermediate by the myeloperoxidase system of activated neutrophils. Drug Metabolism and Disposition, 16(1), 107-111. [Link]

-

Bu, H. Z., et al. (2005). Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine. Drug Metabolism and Disposition, 33(11), 1913-1917. [Link]

-

MDPI. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxidation. International Journal of Molecular Sciences, 25(11), 6039. [Link]

-

Gan, J., et al. (2013). Degradation kinetics and metabolites of carbamazepine in soil. Environmental Science & Technology, 47(9), 4357-4365. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iminostilbene N-Carbonyl Chloride: A Key Pharmaceutical Intermediate for Carbamazepine Synthesis. [Link]

-

Al-Majdoub, Z. M., et al. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients. Chemical Research in Toxicology, 30(7), 1460-1469. [Link]

-

Al-Qaim, F. F., et al. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Environmental Science and Pollution Research, 29(34), 51839-51850. [Link]

-

Enam Organics India Ltd. (n.d.). Iminostilbene Carbonyl Chloride. [Link]

-

SynThink Research Chemicals. (n.d.). Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. [Link]

-

Pharmaffiliates. (n.d.). Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. [Link]

-

PubChem. (n.d.). Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. [Link]

-

European Publication Server. (2010). A process for the preparation of iminostilbene derivatives. EP1748988B1. [Link]

-

PubChem. (n.d.). Carbamazepine. [Link]

-

Life in the Fast Lane. (n.d.). Carbamazepine Toxicity. [Link]

-

NHS. (n.d.). Taking carbamazepine with other medicines and herbal supplements. [Link]

-

Drugs.com. (n.d.). Carbamazepine Interactions Checker. [Link]

-

Yamauchi, A., et al. (2007). Effects of the P-glycoprotein inducer carbamazepine on fexofenadine pharmacokinetics. European Journal of Clinical Pharmacology, 63(1), 37-43. [Link]

Sources

- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein-reactive metabolites of carbamazepine in mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | C15H10ClNO2 | CID 602047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. theclinivex.com [theclinivex.com]

Physical and chemical characteristics of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has taught me that a comprehensive understanding of a chemical entity's characteristics is paramount to its successful application, particularly in the intricate field of drug development. This guide is intended to provide a detailed technical overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key intermediate in the synthesis of Carbamazepine metabolites.[][2] We will delve into its physical and chemical properties, reactivity, and analytical methodologies, grounding our discussion in established scientific principles and available data. This document is structured to offer not just data, but also the scientific reasoning behind the presented information, empowering researchers to utilize this compound effectively and safely.

Physicochemical Characteristics

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a white solid at room temperature.[] Its core structure consists of a dibenz[b,f]azepine tricycle with an epoxide ring at the 10,11-position and an N-carbonyl chloride group. This combination of functional groups dictates its physical and chemical behavior.

Table 1: Physicochemical Properties

| Property | Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | Iminostilbene N-carbonyl Chloride (for comparison) |

| CAS Number | 41359-09-5 | 33948-22-0 |

| Molecular Formula | C₁₅H₁₀ClNO₂[][3] | C₁₅H₁₀ClNO |

| Molecular Weight | 271.70 g/mol [][3] | 255.70 g/mol |

| Appearance | White Solid[] | Off-white to yellowish powder |

| Melting Point | Data not publicly available | 149-153 °C[4] |

| Boiling Point | Data not publicly available | ~413.7 °C at 760 mmHg (calculated)[4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol[] | Data not publicly available |

Chemical Characteristics: Reactivity and Synthesis

The chemical nature of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is defined by the reactivity of its two primary functional groups: the epoxide and the N-carbonyl chloride.

The N-carbonyl chloride is a highly reactive acylating agent, susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is central to its role in forming the carbamoyl moiety of Carbamazepine and its metabolites. Due to its reactivity with water, the compound is expected to be moisture-sensitive, hydrolyzing to the corresponding carbamic acid, which may be unstable and subsequently decarboxylate.

The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions. Nucleophiles will attack one of the electrophilic carbons of the epoxide, leading to the formation of 10,11-disubstituted iminostilbene derivatives. This reactivity is crucial in the metabolic pathways of Carbamazepine.

Proposed Synthesis Pathway

While specific patents for the synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride are not prevalent, a plausible synthetic route can be extrapolated from the known chemistry of iminostilbene and related compounds. The synthesis would likely involve a two-step process:

-

Epoxidation of Iminostilbene: Iminostilbene can be epoxidized at the 10,11-double bond using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA).

-

N-acylation: The resulting iminostilbene-10,11-epoxide is then acylated at the nitrogen atom using a phosgene equivalent, such as phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed two-step synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Analytical Methodology

A robust analytical methodology is essential for confirming the identity, purity, and stability of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. While specific, validated methods are proprietary, a reliable HPLC-UV method can be developed based on the analysis of similar compounds.

Example HPLC-UV Protocol

This protocol is a well-reasoned starting point for the analysis of this compound and should be validated for its intended use.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining this relatively non-polar molecule.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 30% B

-

18-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The aromatic nature of the dibenz[b,f]azepine ring system suggests strong UV absorbance. A wavelength of 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector recommended.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.

Caption: A typical workflow for the HPLC-UV analysis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Other Expected Analytical Data

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzazepine core, as well as signals for the protons on the epoxide ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the carbonyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and the carbonyl group.

Safety, Handling, and Storage

Given the reactive nature of the N-carbonyl chloride and the potential toxicity of epoxides, stringent safety protocols are mandatory when handling Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

-

Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Conclusion

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of Carbamazepine metabolites. Its utility is intrinsically linked to the reactivity of its epoxide and N-carbonyl chloride functional groups. A thorough understanding of its physicochemical properties, reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization. While some specific data for this compound is not publicly available, the principles and methodologies discussed herein provide a solid foundation for researchers to build upon.

References

-

Iminostilbene Carbonyl Chloride | CAS#:33948-22-0 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | C15H10ClNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants. (n.d.). Pharmacy 180. Retrieved January 12, 2026, from [Link]

- CN106467490A - A kind of synthetic method of carbamazepine intermediate iminostilbene carbonyl chloride. (n.d.). Google Patents.

- US6245908B1 - Process for preparing carbamazepine from iminostilbene. (n.d.). Google Patents.

-

The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023, January 17). OSTI.GOV. Retrieved January 12, 2026, from [Link]

-

Iminostilbene Carbonyl Chloride CAS 33948-22-0. (n.d.). Watson International. Retrieved January 12, 2026, from [Link]

-

CAS No : 41359-09-5 | Product Name : Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. (n.d.). European Publication Server web service. Retrieved January 12, 2026, from [Link]

-

Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

-

spectroscopy IR carbonyls. (2018, August 14). YouTube. Retrieved January 12, 2026, from [Link]

- WO2005118550A1 - A process for the preparation of iminostilbene derivatives. (n.d.). Google Patents.

-

United States Patent (19). (n.d.). Googleapis.com. Retrieved January 12, 2026, from [Link]

Sources

- 2. CN103086969B - Synthesis method of iminostilbene carbonyl chloride - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key chemical intermediate in the synthesis of pharmacologically active molecules. Delving into its historical context, this document elucidates the logical progression from the discovery of carbamazepine to the synthesis of this specific derivative. Detailed synthetic protocols, mechanistic insights, and analytical methodologies are presented to offer a holistic understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Iminostilbene Scaffold

The dibenzo[b,f]azepine scaffold, the core structure of iminostilbene, is a cornerstone in medicinal chemistry.[1] Its derivatives have led to the development of numerous blockbuster drugs, most notably carbamazepine, a first-line treatment for epilepsy and neuropathic pain.[2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the functional groups appended to the core. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (C15H10ClNO2) is a critical intermediate, providing a reactive handle for the introduction of further molecular complexity, particularly in the development of carbamazepine metabolites and novel drug candidates.[5][]

Historical Context: A Legacy of Innovation in Anticonvulsant Therapy

The story of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is intrinsically linked to the development of carbamazepine.

-

1953: Carbamazepine was first synthesized by chemist Walter Schindler at J.R. Geigy AG (now part of Novartis) in Basel, Switzerland.[2][3][7] Initially investigated for its potential as an antidepressant due to its structural similarity to imipramine, its anticonvulsant properties were soon discovered.[8]

-

1962-1965: Carbamazepine was first marketed for trigeminal neuralgia and subsequently as an antiepileptic drug in Europe.[2][8]

-

1968: The U.S. Food and Drug Administration (FDA) approved carbamazepine for the treatment of epilepsy in the United States.[4]

The extensive study of carbamazepine's metabolism revealed the formation of various oxidation products, with the 10,11-epoxide being a major active metabolite.[4] This discovery spurred further research into the synthesis and biological activity of iminostilbene derivatives, creating a demand for versatile intermediates like Iminostilbene 10,11-Epoxide-N-carbonyl Chloride to facilitate the synthesis of these metabolites and new analogues.

Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Mechanistic Approach

The synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a multi-step process that begins with the readily available iminostilbene. The key transformations involve epoxidation of the 10,11-double bond and the subsequent introduction of the N-carbonyl chloride moiety.

Step 1: Epoxidation of Iminostilbene

The initial step is the selective epoxidation of the electron-rich olefinic bond at the 10 and 11 positions of the iminostilbene core.

Experimental Protocol:

-

Dissolve iminostilbene in a suitable aprotic solvent, such as dichloromethane or toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Iminostilbene 10,11-Epoxide.

Causality of Experimental Choices:

-

Aprotic Solvent: Prevents the opening of the epoxide ring by protic solvents.

-

Low Temperature: Controls the exothermic reaction and minimizes side product formation.

-

m-CPBA: A common and effective reagent for the epoxidation of alkenes.

Sources

- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 2. Carbamazepine - Wikipedia [en.wikipedia.org]

- 3. irispublishers.com [irispublishers.com]

- 4. grokipedia.com [grokipedia.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 7. irispublishers.com [irispublishers.com]

- 8. ilae.org [ilae.org]

A Technical Guide to the Solubility Profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No. 41359-09-5), a critical intermediate in the synthesis of Carbamazepine metabolites.[][2] This document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing the compound's solubility. We will detail its behavior in common organic solvents, address its inherent reactivity in aqueous media, and provide a validated experimental protocol for solubility determination in a research setting. This guide is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this compound's properties for successful application in synthesis and analysis.

Introduction and Physicochemical Overview

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a heterocyclic compound featuring a tricyclic iminostilbene core, an epoxide functional group, and a reactive N-carbonyl chloride moiety.[][2][3] Its molecular structure is the primary determinant of its solubility characteristics. The large, predominantly nonpolar dibenzazepine framework suggests limited affinity for highly polar solvents like water, a characteristic common to its parent drug, Carbamazepine, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its low solubility and high permeability.[4]

However, the defining feature of this molecule from a solubility perspective is the N-carbonyl chloride group. This functional group is a highly reactive acyl chloride, which is susceptible to nucleophilic attack by protic solvents. This reactivity is a critical consideration, as it dictates that in certain media, particularly aqueous solutions, the compound will undergo chemical transformation rather than simple dissolution.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | [][5] |

| Synonyms | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | [][2][3] |

| CAS Number | 41359-09-5 | [2][3][6][7] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [2][3][5] |

| Molecular Weight | 271.7 g/mol | [2][3] |

| Appearance | White Solid | [][3] |

Solubility in Organic Solvents

Empirical data confirms that Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is soluble in a range of common organic solvents. This profile is consistent with its use as a synthetic intermediate, where reactions and purifications are typically conducted in non-aqueous environments.

Causality Behind Solvent Selection: The selection of solvents such as Dichloromethane and Chloroform is logical due to their ability to solvate the large, nonpolar aromatic structure. Acetone, a polar aprotic solvent, and Methanol, a polar protic solvent, also demonstrate efficacy, indicating that the molecule's polarity, influenced by the epoxide and carbonyl groups, is sufficient to allow for interaction with these solvents. Solubility in Methanol, however, should be considered with caution due to the potential for slow reaction (solvolysis) with the N-carbonyl chloride group over time.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Source |

| Acetone | Soluble | [] |

| Chloroform | Soluble | [] |

| Dichloromethane | Soluble | [] |

| Methanol | Soluble | [] |

Reactivity and Behavior in Aqueous Media

A critical aspect of this compound's profile is its inherent instability in aqueous media. The N-carbonyl chloride functional group is highly electrophilic and will readily react with water via hydrolysis.

Mechanism of Hydrolysis:

-

Nucleophilic attack by a water molecule on the carbonyl carbon.

-

Elimination of a chloride ion (as hydrochloric acid).

-

Formation of an unstable carbamic acid intermediate.

-

The carbamic acid is prone to rapid decarboxylation to yield Iminostilbene 10,11-Epoxide.

Therefore, attempting to measure a standard aqueous solubility (e.g., in mg/mL in PBS buffer) is scientifically unsound. The observed phenomenon would be a chemical reaction and degradation, not true dissolution. This is a key differentiator from more stable molecules like Carbamazepine, for which aqueous solubility, though low, can be reliably measured.[4][8] For this reason, the compound should be handled under anhydrous conditions to maintain its integrity.[9][10]

Experimental Workflow and Protocol

To ensure trustworthy and reproducible results when working with this compound, a systematic approach to solubility assessment is required. The following workflow and protocol are designed for a research setting.

Logical Workflow for Solubility Characterization

The following diagram outlines the decision-making process for characterizing the solubility of a reactive intermediate like Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Caption: Logical workflow for solubility assessment of a reactive intermediate.

Protocol: Kinetic Solubility Assessment in Organic Solvents

Objective: To determine the approximate kinetic solubility of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride in a selected organic solvent at ambient temperature. This method is rapid and provides a practical solubility limit relevant for synthetic applications.

Materials:

-

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

Methodology:

-

Preparation: Tare a clean, dry 2 mL glass vial on the analytical balance. Add approximately 2.0 mg of the compound to the vial and record the exact weight.

-

Initial Solvent Addition: Add 20 µL of anhydrous DCM to the vial. This creates an initial high target concentration of ~100 mg/mL.

-

Equilibration: Cap the vial securely and vortex vigorously for 1 minute.

-

Visual Inspection: Visually inspect the vial against both a light and dark background. Look for any undissolved solid particles. Use a focused light source if needed.

-

Data Interpretation (Scenario A - Fully Dissolved): If no solid is visible, the compound's solubility is greater than or equal to the current concentration. Record the result (e.g., "Solubility >100 mg/mL"). For a more precise limit, repeat the experiment with a larger starting mass of the compound.

-

Data Interpretation (Scenario B - Solid Remains): If solid particles are still visible, add another 20 µL of DCM to the vial (total volume 40 µL, concentration ~50 mg/mL).

-

Iterative Process: Repeat steps 3 and 4. Continue adding solvent in known increments (e.g., 20 µL or 40 µL aliquots) and vortexing until complete dissolution is achieved.

-

Calculation: Once the compound is fully dissolved, calculate the final concentration.

-

Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

Self-Validation and Trustworthiness: This protocol is self-validating as it relies on direct visual evidence of dissolution. The iterative process ensures that the determined solubility is the minimum volume of solvent required, providing a reliable kinetic limit. To ensure accuracy, the experiment should be performed in duplicate.

Conclusion

The solubility profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is dictated by its dual nature as a large, relatively nonpolar molecule and a highly reactive synthetic intermediate. It is readily soluble in common organic solvents such as dichloromethane, chloroform, and acetone, making it well-suited for use in organic synthesis.[] However, its N-carbonyl chloride moiety renders it unstable in aqueous and protic solvents, where it undergoes rapid hydrolysis. This guide provides the foundational knowledge, practical data, and experimental framework necessary for scientists to handle and utilize this important compound effectively and safely.

References

-

Evaporative Crystallization of Carbamazepine from Different Organic Solvents. ResearchGate. [Link]

-

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | C15H10ClNO2. PubChem, National Institutes of Health. [Link]

-

CAS No : 41359-09-5 | Product Name : Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. Pharmaffiliates. [Link]

-

Iminostilbene N-Carbonyl Chloride Safety Data Sheet. ChemDmart. [Link]

-

Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology. [Link]

-

MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE. Cleanchem Laboratories. [Link]

-

Carbamazepine | C15H12N2O. PubChem, National Institutes of Health. [Link]

-

Solubility behaviour of carbamazepine in binary solvents: Extended Hildebrand solubility approach to obtain solubility and other parameters. Manipal Research Portal. [Link]

Sources

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride | C15H10ClNO2 | CID 602047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theclinivex.com [theclinivex.com]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chemdmart.com [chemdmart.com]

- 10. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to the Degradation Pathways of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Abstract

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key reactive intermediate in the synthesis of certain pharmaceutical compounds related to carbamazepine, possesses a unique chemical architecture defined by two primary reactive centers: a strained epoxide ring and a highly labile N-carbonyl chloride moiety.[1][][3] While specific literature detailing the degradation of this intermediate is scarce, a robust understanding of its stability is paramount for optimizing synthetic processes, controlling impurity profiles, and ensuring the quality of final active pharmaceutical ingredients (APIs).[4][5] This technical guide provides an in-depth analysis of the predicted degradation pathways of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, grounded in fundamental principles of organic chemistry and supported by extensive data from forced degradation studies of structurally analogous compounds, such as Oxcarbazepine.[6][7] We will explore the primary hydrolytic, oxidative, and photolytic vulnerabilities of the molecule and present validated experimental protocols for its stability assessment.

Structural Analysis and Inherent Reactivity

The degradation profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (Molecular Formula: C₁₅H₁₀ClNO₂, Molecular Weight: 271.7 g/mol ) is dictated by the chemical properties of its constituent functional groups.[1] A predictive assessment of its stability begins with an analysis of these groups.

-

The N-carbonyl Chloride Group: This functional group is an acyl chloride derivative of a carbamic acid. It is highly electrophilic and, consequently, extremely susceptible to nucleophilic attack. Its reactivity is analogous to that of phosgene or triphosgene, which are used to install the N-carbonyl moiety onto the iminostilbene core.[8][9] The primary nucleophile in most pharmaceutical processing and storage environments is water, making hydrolysis the most significant and rapid degradation pathway for this group.

-

The 10,11-Epoxide Ring: The three-membered oxirane ring is inherently strained. This ring is susceptible to nucleophilic ring-opening under both acidic and basic conditions. The acid-catalyzed mechanism involves protonation of the epoxide oxygen, making the ring more electrophilic, while the base-catalyzed mechanism involves direct attack of a nucleophile (e.g., hydroxide) on one of the epoxide carbons. This vulnerability is a well-documented degradation pathway for related APIs like Carbamazepine and Oxcarbazepine.[10]

-

The Iminostilbene Core: The dibenz[b,f]azepine ring system, while more stable than the other functional groups, can be susceptible to oxidation and photolytic reactions, as evidenced by forced degradation studies on related compounds.[7][11]

Predicted Primary Degradation Pathways

Based on the structural analysis, hydrolysis is anticipated to be the dominant degradation mechanism, potentially proceeding through several interconnected pathways.

Hydrolytic Degradation

The presence of two water-labile sites suggests a complex hydrolytic profile. The extreme reactivity of the N-carbonyl chloride group suggests it will be the first point of attack.

-

Pathway A: N-Carbonyl Chloride Hydrolysis: The initial and most rapid degradation step is the hydrolysis of the N-carbonyl chloride. This reaction produces a transient carbamic acid intermediate, which is generally unstable and readily undergoes decarboxylation (loss of CO₂) to yield Iminostilbene 10,11-epoxide . A stoichiometric amount of hydrochloric acid (HCl) is also generated, which can auto-catalyze further degradation, particularly of the epoxide ring.

-

Pathway B: Epoxide Ring Hydrolysis: The epoxide ring can undergo hydrolysis to form the corresponding trans-diol, 10,11-dihydro-10,11-dihydroxy-iminostilbene-N-carbonyl chloride . This reaction can be catalyzed by either acid (including the HCl generated in Pathway A) or base.

-

Pathway C: Sequential Degradation: The most probable overall pathway involves a two-step sequence. First, the rapid hydrolysis of the N-carbonyl chloride (Pathway A) occurs, followed by the slower, acid-catalyzed hydrolysis of the epoxide ring on the resulting Iminostilbene 10,11-epoxide intermediate. This would ultimately yield 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine (also known as Carbamazepine-10,11-diol), a known major metabolite and degradation product of Carbamazepine.

Caption: Predicted hydrolytic degradation pathways of the target compound.

Insights from Forced Degradation of Oxcarbazepine

Forced degradation studies on Oxcarbazepine, which shares the core iminostilbene structure but features a keto group instead of an epoxide, provide critical field-proven insights into the stability of the overall ring system. These studies consistently show significant degradation under hydrolytic and oxidative stress.[6][7][12]

| Stress Condition | Reagent/Method | Observed Degradation of Oxcarbazepine | Reference |

| Acid Hydrolysis | 1.0 N HCl | Significant degradation (e.g., 13.5% to 26.8%) with formation of new peaks. | [11][12] |

| Base Hydrolysis | 0.1 N NaOH | Very high to complete degradation (e.g., 44.6% to 100%) with multiple degradation products. | [11][12] |

| Oxidation | 3.0% H₂O₂ | Significant degradation, sometimes leading to complete loss of the parent drug. | [6][12] |

| Thermal Degradation | Heat (e.g., 80°C) | Generally low degradation, indicating relative thermal stability. | [6][11] |

| Photolytic Degradation | UV Radiation | Generally low degradation, indicating relative photostability. | [6][11] |

This data strongly suggests that the iminostilbene core is most vulnerable to acidic, basic, and oxidative conditions, reinforcing the predicted degradation pathways for the title compound.

Recommended Protocol for Forced Degradation Analysis

To empirically determine the degradation pathways, a forced degradation study is essential. The following protocol provides a self-validating system for assessing the stability of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.

Objective: To generate potential degradation products under a variety of stress conditions (hydrolytic, oxidative, thermal, and photolytic) and develop a stability-indicating analytical method.

Materials:

-

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Hydrochloric acid (HCl), 1.0 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3.0%

-

Class A volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the reference standard in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, given its solubility profile) to prepare a stock solution of 1 mg/mL.[] Causality Note: Anhydrous solvent is critical to prevent immediate hydrolysis before the stress test begins.

-

-

Acid Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add an equal volume of 1.0 N HCl.

-

Keep the solution at room temperature for a defined period (e.g., 48 hours).[6]

-

Periodically withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 10-30 minutes, as degradation is expected to be rapid).[7]

-

Withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Transfer an aliquot of the stock solution to a volumetric flask.

-

Add an equal volume of 3.0% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).[12]

-

Dilute samples with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid reference standard in a controlled temperature oven at 80°C for 48 hours.[6]

-

After exposure, dissolve the stressed solid in the initial anhydrous solvent to the target concentration and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid reference standard to UV radiation (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[11]

-

After exposure, dissolve the stressed solid in the initial anhydrous solvent to the target concentration and dilute for analysis.

-

-

Control Sample:

-

Prepare a control sample by diluting the unstressed stock solution to the final target concentration with the mobile phase.

-

Analytical Workflow for Product Characterization

The separation and identification of degradation products require a robust, stability-indicating analytical method, typically involving high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

Caption: Experimental workflow for degradation product analysis.

Recommended LC-MS Method Starting Point

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard choice for separating compounds of this polarity.

-

Mobile Phase: A gradient elution using a mixture of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., 0.1% formic acid) is recommended. The acid improves peak shape and ensures compatibility with positive-ion mode mass spectrometry.

-

Detection:

-

UV/DAD: Monitor at a wavelength around 215 nm or 229 nm.[6] The diode array detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally homogenous in the presence of co-eluting degradants.

-

Mass Spectrometry (MS): Employ an electrospray ionization (ESI) source in positive ion mode. Full scan MS will determine the molecular weights of the degradation products, while tandem MS (MS/MS) experiments will provide fragmentation patterns to aid in structural elucidation.

-

Conclusion

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a highly reactive molecule whose stability is governed primarily by its susceptibility to hydrolysis at both the N-carbonyl chloride and epoxide moieties. The N-carbonyl chloride group is expected to hydrolyze rapidly, initiating a degradation cascade that likely leads to the formation of Iminostilbene 10,11-epoxide and subsequently Carbamazepine-10,11-diol. Insights from forced degradation studies of the structurally related drug Oxcarbazepine confirm the vulnerability of the core iminostilbene structure to hydrolytic and oxidative stress. The experimental protocols and analytical workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate these degradation pathways, enabling robust process control and ensuring the purity and safety of related pharmaceutical products.

References

-

Rao KS, Belorkar N, Rao MEB. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists. [Link]

-

Raghavi K, Sindhura M, Prashanthi R, Nalluri BN. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. 2012, 4(8):3885-3893. [Link]

-

Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. JOCPR. [Link]

-

Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology. [Link]

-

Prasanth, V.V., et al. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. [Link]

-

Prasanth, V.V., et al. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. ResearchGate. [Link]

-

SynZeal. Oxcarbazepine Impurities. SynZeal. [Link]

-

European Publication Server. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. European Publication Server. [Link]

- United States Patent Office. United States Patent 3,462,775.

-

Pharmaffiliates. CAS No : 41359-09-5 | Product Name : Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. Pharmaffiliates. [Link]

-

PubChem. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. National Center for Biotechnology Information. [Link]

- Google Patents. WO2005118550A1 - A process for the preparation of iminostilbene derivatives.

- Google Patents. WO2005066133A2 - NOVEL PROCESS FOR PREPARATION OF 10-OXO-10, 11-DIHYDRO-5H-DIBENZ [b,f]AZEPINE-5-CARBOXAMIDE (OXCARBAZEPINE) VIA INTERMEDIATE, 10-METHOXY-5H-DIBENZ[b,f] AZEPINE-5-CARBONYLCHLORIDE.

- United States Patent Office. United States Patent 5,028,698.

-

Debnath, S., et al. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. [Link]

- Google Patents. Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. jopcr.com [jopcr.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]

- 9. WO2005066133A2 - NOVEL PROCESS FOR PREPARATION OF 10-OXO-10, 11-DIHYDRO-5H-DIBENZ [b,f]AZEPINE-5-CARBOXAMIDE (OXCARBAZEPINE) VIA INTERMEDIATE, 10-METHOXY-5H-DIBENZ[b,f] AZEPINE-5-CARBONYLCHLORIDE - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. jocpr.com [jocpr.com]

Methodological & Application

Application Note: Advanced Analytical Strategies for the Detection of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Abstract

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (IS-EPO-NCC) is a critical, yet highly reactive, intermediate and potential impurity in the synthetic pathways of carbamazepine and its derivatives.[1][] Its inherent instability, driven by the presence of both an epoxide and a highly electrophilic N-carbonyl chloride moiety, presents a significant analytical challenge. Standard analytical protocols often fail, leading to rapid sample degradation, inaccurate quantification, and the potential misidentification of artifacts as true impurities. This application note details two robust and validated analytical strategies designed to overcome these challenges. We present a direct, rapid analysis method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for definitive identification and a robust, indirect method employing chemical derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control. These protocols are designed for researchers, analytical scientists, and drug development professionals to ensure the accurate monitoring and control of this critical process-related impurity.

The Core Analytical Challenge: Inherent Molecular Reactivity

The primary obstacle in the analysis of IS-EPO-NCC is its extreme reactivity. The N-carbonyl chloride functional group is a powerful acylating agent, highly susceptible to nucleophilic attack by common laboratory solvents such as water and alcohols.[3] This reaction, primarily hydrolysis, rapidly converts the target analyte into its corresponding carboxylic acid or other derivatives, making it undetectable in its original form within minutes of sample preparation.

This degradation pathway necessitates analytical strategies that either minimize the analyte's exposure to nucleophilic reagents or convert it into a stable, easily quantifiable molecule. Simply listing analytical steps is insufficient; understanding this underlying chemical causality is paramount for successful method development and validation.[][5]

Method 1: Direct Analysis by UHPLC-MS/MS

For definitive identification and quantification of the intact IS-EPO-NCC, a method that minimizes analysis time and maximizes sensitivity and specificity is required. UHPLC-MS/MS is the gold standard for this application, as it can successfully detect the transient parent molecule before significant degradation occurs.[6]

2.1. Principle & Rationale

The core principle of this method is speed and precision. The use of UHPLC with short columns and fast gradients drastically reduces the time the analyte spends in the mobile phase, thereby minimizing on-column degradation. Tandem mass spectrometry (MS/MS) provides unambiguous identification through the specific mass-to-charge ratio (m/z) of the parent ion and its unique fragmentation pattern, allowing it to be distinguished from co-eluting impurities and degradation products.[7][8][9]

-

Solvent Choice: The use of strictly aprotic solvents during sample preparation is critical to prevent hydrolysis.

-

Temperature Control: Analysis at a reduced column temperature (e.g., 10°C) can further slow the rate of degradation.

-

High-Resolution MS: Utilizing high-resolution mass spectrometry can provide elemental composition data, confirming the identity of the detected ion.[6]

2.2. Experimental Protocol: UHPLC-MS/MS

-

Sample Preparation (Critical Step):

-

Accurately weigh approximately 1 mg of the test sample.

-

Dissolve and dilute the sample to a final concentration of 10 µg/mL using anhydrous, aprotic acetonitrile or dichloromethane .

-

Vortex briefly to ensure dissolution.

-

Immediately place the vial in the autosampler (cooled to 4°C) and inject for analysis. Sample stability is extremely limited.

-

-

Instrumentation & Conditions:

-

UHPLC System: A high-pressure gradient system capable of >1000 bar.

-

Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

-

Column: A short, high-efficiency column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 10°C.

-

Gradient Program:

-

0.0 min: 50% B

-

2.0 min: 95% B

-

2.5 min: 95% B

-

2.6 min: 50% B

-

3.5 min: 50% B

-

-

MS/MS Parameters (ESI+):

-

Parent Ion (Q1): m/z 272.0 (for [M+H]⁺ of C₁₅H₁₀ClNO₂)

-

Product Ions (Q3): Monitor transitions like m/z 272.0 → 236.0 (loss of HCl) and m/z 272.0 → 180.1 (iminostilbene fragment). These transitions should be optimized by direct infusion of a diluted standard.

-

-

2.3. Workflow Diagram: Direct UHPLC-MS/MS Analysis

Caption: Workflow for direct analysis of IS-EPO-NCC by UHPLC-MS/MS.

2.4. Validation Parameters Summary (as per ICH Q2(R2)) [10][11]

| Parameter | Target Specification | Rationale |

| Specificity | No interference at the retention time of the analyte. | Confirmed by MS/MS fragmentation pattern. |

| Limit of Quantitation (LOQ) | Typically 0.01-0.05% w/w | Sufficient sensitivity for impurity control. |

| Linearity (r²) | ≥ 0.995 | Ensures proportional response for accurate quantification. |

| Precision (%RSD) | ≤ 15% at LOQ | Demonstrates method reproducibility. |

| Accuracy (% Recovery) | 80 - 120% | Ensures the measured value is close to the true value. |

Method 2: Indirect Analysis via Derivatization and HPLC-UV

For routine quality control environments where MS instrumentation may not be available, or for improved robustness, an indirect method based on chemical derivatization is superior.[3] This strategy involves quantitatively converting the highly reactive IS-EPO-NCC into a stable derivative with excellent chromatographic and UV-absorptive properties.

3.1. Principle & Rationale

The N-carbonyl chloride group is rapidly and stoichiometrically reacted with a suitable nucleophile. We have selected benzylamine as the derivatizing agent. It reacts specifically with the carbonyl chloride to form a stable N,N'-disubstituted urea derivative. This derivative is stable in common HPLC solvents, chromatographically well-behaved, and possesses a strong UV chromophore, enabling sensitive detection by standard HPLC-UV systems.

-

Reaction Control: The reaction is performed in an aprotic solvent with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct and drive the reaction to completion.

-

Robustness: By converting the analyte to a stable form at the first step of sample preparation, this method eliminates the variability and risk of degradation associated with direct analysis.

3.2. Experimental Protocol: Derivatization & HPLC-UV

-

Derivatization Reagent Preparation:

-

Prepare a 1.0 mg/mL solution of Benzylamine in anhydrous acetonitrile.

-

Prepare a 1% (v/v) solution of Triethylamine in anhydrous acetonitrile.

-

-

Sample Preparation & Derivatization:

-

Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask.

-

Add 5 mL of anhydrous acetonitrile and sonicate to dissolve.

-

Add 1.0 mL of the Benzylamine solution and 0.5 mL of the Triethylamine solution.

-

Vortex and allow the reaction to proceed at room temperature for 15 minutes.

-

Dilute to volume with a mixture of Acetonitrile:Water (50:50). This step quenches the reaction by hydrolyzing any remaining derivatizing agent.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

-

Instrumentation & Conditions:

-

HPLC System: Standard HPLC system with a UV/Diode Array Detector.

-

Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0.0 min: 40% B

-

20.0 min: 80% B

-

25.0 min: 80% B

-

25.1 min: 40% B

-

30.0 min: 40% B

-

-

3.3. Workflow Diagram: Indirect Analysis via Derivatization

Caption: Workflow for IS-EPO-NCC analysis via chemical derivatization.

3.4. Validation Parameters Summary (as per ICH Q2(R2)) [12][13][14]

| Parameter | Target Specification | Rationale |

| Specificity | Derivative peak is resolved from all other impurities and reagents. | Forced degradation studies should be performed to demonstrate specificity. |

| Limit of Quantitation (LOQ) | Typically 0.05% w/w | Sufficient for routine quality control. |

| Linearity (r²) | ≥ 0.998 | Ensures proportional response for the stable derivative. |

| Precision (%RSD) | ≤ 10% at LOQ; ≤ 5% at higher levels | Demonstrates reproducibility of the entire derivatization and analysis process. |

| Accuracy (% Recovery) | 90 - 110% | Confirms the quantitative nature of the derivatization reaction and analysis. |

Conclusion

The successful analysis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is contingent on a thorough understanding of its chemical reactivity. Direct analysis by UHPLC-MS/MS offers a rapid and definitive method for identification but requires careful control of analytical conditions to mitigate degradation. For routine and robust quality control, a chemical derivatization strategy that converts the analyte into a stable urea derivative provides a more reliable and transferable HPLC-UV method. The choice of method should be guided by the specific analytical objective, whether it be for investigational purposes or routine process control. Both protocols presented here provide a validated framework for the accurate assessment of this critical intermediate.

References

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.

- Liu, A., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis.

- Demirkaya, F., & Kadioglu, Y. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Weber, H., et al. (2016). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum.

- Van Rooyen, G. F., et al. (2002). Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation.

- Scientech. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Scientech.